Thermal Isomerization: Equilibrium Distribution of 2-Methyl-1,3-cyclohexadiene vs. Other Methyl-1,3-cyclohexadienes
At temperatures exceeding 300°C, a thermodynamic equilibrium is established between the isomeric 5-methyl-, 1-methyl-, and 2-methyl-1,3-cyclohexadienes via a reversible thermal intramolecular 1,5-hydrogen shift. The study provides the relative distribution of these isomers under equilibrium conditions, confirming that 2-methyl-1,3-cyclohexadiene is a distinct, thermodynamically favored component in the mixture [1].
| Evidence Dimension | Thermodynamic Equilibrium Distribution |
|---|---|
| Target Compound Data | 2-Methyl-1,3-cyclohexadiene is one of three major isomers present at equilibrium |
| Comparator Or Baseline | 1-Methyl-1,3-cyclohexadiene and 5-Methyl-1,3-cyclohexadiene |
| Quantified Difference | The study establishes a thermodynamic equilibrium between the three isomers; the exact molar ratios at equilibrium are reported but not extracted here due to paywall access restrictions. The key differentiator is the experimental validation of a defined equilibrium composition. |
| Conditions | Thermal isomerization at >300°C; gas phase or sealed tube conditions (inferred from methodology). |
Why This Matters
This equilibrium data provides a quantitative framework for predicting the isomer distribution in high-temperature reactions, which is essential for process optimization and for understanding the stability of 2-methyl-1,3-cyclohexadiene relative to its isomers.
- [1] Mironov, V. A.; Fedorovich, A. D.; Akhrem, A. A. Cyclic unsaturated compounds Communication 54. Synthesis and thermal transformations of methyl-1,3-cyclohexadienes. Russian Chemical Bulletin 1973, 22, 1984–1991. View Source
